Hexyl benzoate
Overview
Description
Hexyl benzoate is an organic ester compound formed by the esterification of benzoic acid and hexanol. It is known for its pleasant, fresh, and woody aroma, making it a popular ingredient in the fragrance industry. This compound is naturally found in various teas, fruits, and cheeses .
Mechanism of Action
Target of Action
Hexyl benzoate is primarily used as a fragrance ingredient . It carries the fresh and woody smell of a stroll through the forest and can be found naturally in various teas, fruits, and cheeses . The primary targets of this compound are the olfactory receptors in the nose that detect smell.
Mode of Action
This compound interacts with its targets, the olfactory receptors, by binding to these receptors in the nose. This binding action triggers a signal transduction pathway that results in the perception of the this compound’s characteristic fresh and woody smell .
Biochemical Pathways
These impulses are then transmitted to the brain where they are interpreted as the smell of this compound .
Pharmacokinetics
It is likely that a significant portion of the compound remains on the skin or is exhaled out, rather than being absorbed into the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the activation of olfactory receptors and the subsequent perception of smell. By binding to olfactory receptors, this compound plays a key role in the sensory experience of smell, contributing to the overall sensory profile of a product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other fragrances can affect the perception of this compound’s smell. Additionally, factors such as temperature and pH could potentially affect the stability of this compound, although specific research on this topic is limited .
Biochemical Analysis
Biochemical Properties
Hexyl benzoate is a synthetic compound It does not naturally participate in biochemical reactions within the body It can interact with various enzymes and proteins when introduced into a biological system
Cellular Effects
The cellular effects of this compound are not well studied. It is known that this compound is used as a fragrance in various products , suggesting that it may interact with olfactory receptors in the nose These interactions could potentially influence cell signaling pathways and gene expression within olfactory cells
Molecular Mechanism
It is known that this compound is an ester , a class of compounds that can participate in esterification and hydrolysis reactions. These reactions could potentially involve interactions with enzymes and other biomolecules, leading to changes in gene expression or cellular metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that this compound has a boiling point of 272 °C and a density of 0.98 g/mL at 25 °C , suggesting that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
As an ester, it could potentially be metabolized through ester hydrolysis, a common metabolic pathway for esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl benzoate can be synthesized through the esterification reaction between benzoic acid and hexanol. The reaction typically involves heating benzoic acid with hexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:
C6H5COOH+C6H13OH→C6H5COOC6H13+H2O
Industrial Production Methods: In industrial settings, the esterification process is often carried out in a continuous reactor to ensure high yield and efficiency. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Hexyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into benzoic acid and hexanol.
Reduction: this compound can be reduced to hexyl benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Benzoic acid and hexanol.
Reduction: Hexyl benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Widely used in the fragrance industry for its pleasant aroma and in the formulation of perfumes and cosmetics
Comparison with Similar Compounds
Hexyl benzoate can be compared with other esters such as:
Ethyl benzoate: Similar in structure but with a shorter alkyl chain, resulting in different physical properties and aroma.
Methyl benzoate: Even shorter alkyl chain, commonly used in the fragrance industry for its sweet, floral scent.
Butyl benzoate: Intermediate chain length, used in various industrial applications.
Uniqueness: this compound’s unique combination of a longer alkyl chain and aromatic benzoate group gives it distinct physical properties and a unique aroma profile, making it particularly valuable in the fragrance industry .
Properties
IUPAC Name |
hexyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLJVMIFJNVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Record name | HEXYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20482 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025403 | |
Record name | Hexyl benzoate | |
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Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexyl benzoate is a clear colorless liquid. (NTP, 1992), Colorless liquid; Insoluble in water; [CAMEO] Colorless or yellow liquid; [MSDSonline], colourless oily liquid with a woody, green, piney, balsamic odour | |
Record name | HEXYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20482 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexyl benzoate | |
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Record name | Hexyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
522 °F at 770 mmHg (NTP, 1992), 272 °C AT 770 MM HG, 272.00 °C. @ 760.00 mm Hg | |
Record name | HEXYL BENZOATE | |
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Record name | N-HEXYL BENZOATE | |
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Record name | Hexyl benzoate | |
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Flash Point |
greater than 200 °F (NTP, 1992), [HSDB] 148 °C | |
Record name | HEXYL BENZOATE | |
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Record name | Hexyl benzoate | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ACETONE, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | HEXYL BENZOATE | |
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Record name | N-HEXYL BENZOATE | |
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Record name | Hexyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.979 at 70.7 °F (NTP, 1992) - Less dense than water; will float, 0.978-0.984 | |
Record name | HEXYL BENZOATE | |
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Record name | Hexyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
7.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.1 | |
Record name | HEXYL BENZOATE | |
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Record name | N-HEXYL BENZOATE | |
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Vapor Pressure |
32 mmHg at 72 °F ; 47 mmHg at 124 °F; 81 mmHg at 167 °F (NTP, 1992), 32.0 [mmHg] | |
Record name | HEXYL BENZOATE | |
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Record name | Hexyl benzoate | |
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CAS No. |
6789-88-4 | |
Record name | HEXYL BENZOATE | |
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Record name | Hexyl benzoate | |
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Record name | N-Hexyl benzoate | |
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Record name | Benzoic acid, hexyl ester | |
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Record name | Hexyl benzoate | |
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Record name | Hexyl benzoate | |
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Record name | HEXYL BENZOATE | |
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Record name | Hexyl benzoate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexyl Benzoate?
A1: this compound has a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol.
Q2: What is the significance of the high-pressure Raman noncoincidence effect observed in this compound?
A: Studying the Raman noncoincidence effect under high pressure helps understand how intermolecular interactions in this compound change with density. This is particularly relevant to its liquid crystalline properties. []
Q3: How is this compound used in pest control?
A: Research suggests that this compound might play a role in disrupting the olfactory perception of certain insect pests. This is based on its binding affinity to chemosensory proteins like AmalCSP5 found in the apple buprestid beetle. []
Q4: How does this compound interact with other UV filters in sunscreen products?
A: Studies show that this compound can be effectively encapsulated within mesoporous silica nanoparticles alongside titanium dioxide (TiO2). This encapsulation approach helps create sunscreens with broad-spectrum UV protection while minimizing potential negative interactions between filters. []
Q5: Is there a connection between this compound and apple trees?
A: this compound has been identified as a significant component of the essential oil extracted from apple tree leaves. This finding suggests potential ecological roles, such as attracting pollinators or deterring herbivores. []
Q6: How can this compound be synthesized?
A: this compound can be synthesized through esterification of benzoic acid with n-hexanol. This reaction can be catalyzed by both chemical catalysts and enzymes. []
Q7: What factors influence the enzymatic synthesis of this compound?
A: Factors such as enzyme type, solvent, temperature, and the ratio of reactants can significantly impact the yield and efficiency of this compound synthesis using enzymatic catalysis. []
Q8: What are the environmental concerns surrounding this compound?
A: Studies highlight the potential hazards of this compound to aquatic environments. Its presence in sunscreen products, even in low concentrations, raises concerns about its impact on marine ecosystems. []
Q9: Are there safer alternatives to using this compound in sunscreen?
A: Research is exploring alternative UV filters and encapsulation techniques to minimize the environmental impact of sunscreens. This includes using inorganic filters like ZnO in combination with biodegradable organic filters. [, ]
Q10: What analytical techniques are commonly used to quantify this compound in various matrices?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in complex mixtures like essential oils and environmental samples. [, ]
Q11: How is this compound analyzed in sunscreen products?
A: High-Performance Liquid Chromatography (HPLC) is frequently used to separate and quantify this compound alongside other UV filters in sunscreen formulations. [, ]
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